1-Boc-7-Methyl-3-formylindole

Description

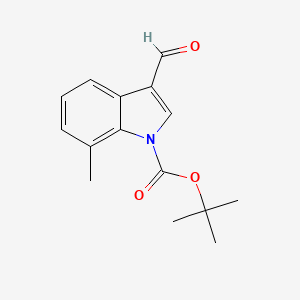

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-formyl-7-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-10-6-5-7-12-11(9-17)8-16(13(10)12)14(18)19-15(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPJROWZWYJFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654310 | |

| Record name | tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-96-2 | |

| Record name | 1,1-Dimethylethyl 3-formyl-7-methyl-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914348-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Functionalized Indole Scaffolds

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Boc-7-Methyl-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug discovery.[2][3] Within this class, this compound emerges as a highly valuable synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and strategic applications, offering field-proven insights for its effective utilization in research and development.

The molecule's structure is strategically designed for versatility. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group, enhancing solubility in organic solvents and deactivating the indole ring to prevent unwanted side reactions during subsequent transformations. The formyl group at the C3 position is a versatile chemical handle, ripe for a wide array of synthetic modifications. Finally, the methyl group at the C7 position provides steric and electronic differentiation from other indole isomers, allowing for the synthesis of unique and specific target molecules.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in experimental work.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. These data are essential for reaction setup, purification, and safe handling.

| Property | Value | Source |

| CAS Number | 914348-96-2 | [4] |

| Molecular Formula | C₁₅H₁₇NO₃ | Calculated |

| Molecular Weight | 259.30 g/mol | Calculated |

| Appearance | Typically a yellow to brown solid | [5] (analogy) |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF). Low water solubility. | [6] (analogy) |

| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep refrigerated and protected from light and air. | [6][7] |

Spectroscopic Characterization

Spectroscopic analysis confirms the structure and purity of the compound. The expected spectral data for this compound are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (CHO): A sharp singlet is expected around δ 9.9-10.1 ppm.

-

Indole C2-H: A singlet typically appears in the δ 8.0-8.2 ppm region.

-

Aromatic Protons: The protons on the benzene portion of the indole ring will appear between δ 7.2-7.8 ppm, with splitting patterns determined by their coupling.

-

Methyl Protons (CH₃): A singlet corresponding to the C7-methyl group is expected around δ 2.5-2.7 ppm.

-

Boc Protons (C(CH₃)₃): A characteristic large singlet for the nine equivalent protons of the tert-butyl group will be observed around δ 1.6-1.7 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl (CHO): δ ~185 ppm.

-

Boc Carbonyl (C=O): δ ~149 ppm.

-

Boc Quaternary Carbon (C(CH₃)₃): δ ~85 ppm.

-

Indole Carbons: Aromatic and heterocyclic carbons will resonate in the δ 115-140 ppm range.

-

Boc Methyl Carbons (C(CH₃)₃): δ ~28 ppm.

-

C7-Methyl Carbon (CH₃): δ ~17-20 ppm.

-

-

IR (Infrared) Spectroscopy:

-

Aldehyde C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

Boc C=O Stretch: A strong absorption band around 1725-1745 cm⁻¹.

-

C-H Stretch (Aromatic/Aldehyde): Bands around 2820-2850 cm⁻¹ (aldehyde C-H) and 3000-3100 cm⁻¹ (aromatic C-H).

-

C-N Stretch: In the 1200-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The expected molecular ion peak [M]+ would be at m/z = 259. Loss of the Boc group (100 amu) is a common fragmentation pattern, leading to a significant peak at m/z = 159.

PART 2: Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 7-Methylindole. The protocol described below is a representative method, chosen for its reliability and use of common laboratory reagents.

Synthetic Workflow Diagram

Caption: A two-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-Boc-7-Methylindole

-

Expertise & Rationale: The indole nitrogen is nucleophilic and must be protected to prevent it from reacting in the subsequent electrophilic formylation step. The Boc group is ideal as it is stable to the Vilsmeier-Haack conditions but can be easily removed later under acidic conditions. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the acylation of the indole nitrogen by di-tert-butyl dicarbonate (Boc₂O).

-

Methodology:

-

To a solution of 7-Methylindole (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M), add DMAP (0.05 eq).

-

Stir the solution at room temperature and add a solution of Boc₂O (1.1 eq) in THF dropwise over 15 minutes.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-7-Methylindole as a clear oil or low-melting solid.

-

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

Expertise & Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic rings like indoles.[1] Phosphorus oxychloride (POCl₃) reacts with N,N-Dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, which then attacks the electron-rich C3 position of the indole. The Boc group directs the substitution exclusively to the C3 position. The reaction is initiated at 0 °C to control the initial exothermic formation of the Vilsmeier reagent.

-

Methodology:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon), cool anhydrous DMF (3.0 eq) to 0 °C.

-

Add POCl₃ (1.2 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 1-Boc-7-Methylindole (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

-

Once the reaction is complete, carefully pour the mixture into a beaker of ice-water and stir.

-

Basify the aqueous solution by the slow addition of a saturated NaOH or K₂CO₃ solution until pH > 9. This hydrolyzes the intermediate iminium salt.

-

Stir the resulting suspension for 1 hour. Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with water and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

-

PART 3: Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a launchpad for the synthesis of more complex molecular architectures.

Key Reaction Pathways

Caption: Major synthetic transformations of this compound.

Transformations of the 3-Formyl Group

The aldehyde functionality is a gateway to numerous other functional groups:

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). This 3-carboxyindole derivative is a key precursor for amide bond formations.

-

Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol (3-hydroxymethylindole derivative) without affecting the Boc group.

-

Reductive Amination: This powerful reaction involves condensing the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a 3-(aminomethyl)indole derivative. This is a cornerstone of library synthesis in drug discovery.

-

Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions, including Wittig reactions to form alkenes, aldol condensations, and Grignard additions to generate secondary alcohols.

-

Conversion to Nitrile: The aldehyde can be converted to a nitrile (3-cyanoindole) in a one-pot procedure, for instance, by forming an oxime followed by dehydration.[8]

Deprotection of the N-Boc Group

The Boc group is reliably cleaved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol. This deprotection step unmasks the indole N-H, which can then be used for further functionalization (e.g., N-alkylation) or may be required for biological activity.

Application in Drug Discovery: A Case Study

The indole scaffold is a key component of many targeted therapeutics. For instance, substituted indole derivatives have been designed as potent inhibitors of the anti-apoptotic protein Mcl-1, a critical target in acute myeloid leukemia (AML).[3] this compound is an ideal starting material for such molecules. A synthetic chemist could use the 3-formyl group for a reductive amination to introduce a side chain designed to bind in a specific pocket of the target protein, while the 7-methyl group provides a specific substitution pattern to optimize binding and pharmacokinetic properties.

PART 4: Safety and Handling

As a responsible scientist, proper handling and storage are paramount.

-

Hazard Identification: While specific toxicity data for this compound is limited, analogous indole aldehydes are known to cause skin, eye, and respiratory irritation.[6][9][10]

-

Handling Precautions:

-

Storage: Keep the container tightly closed in a dry and cool place.[7] For long-term stability, storage under an inert atmosphere and refrigeration is recommended.[6]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[7]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable building block for researchers in medicinal chemistry and organic synthesis. By leveraging the dual functionality of the protected nitrogen and the versatile formyl group, scientists can efficiently construct complex molecular architectures, accelerating the discovery and development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Novel Mcl-1 Inhibitors with a 3-Substituted-1 H-indole-1-yl Moiety Binding to the P1-P3 Pockets to Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 7-METHYLINDOLE-3-CARBOXALDEHYDE | 4771-50-0 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. 7-methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 260389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Methyl-1H-indole-3-carbaldehyde | C10H9NO | CID 87894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. capotchem.com [capotchem.com]

Spectroscopic Profile of 1-Boc-7-Methyl-3-formylindole: A Predictive Technical Guide

Introduction

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is paramount for the assignment of spectroscopic signals. The structure of 1-Boc-7-Methyl-3-formylindole with conventional IUPAC numbering is presented below. This numbering will be used consistently throughout this guide for all spectroscopic assignments.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of protons in a molecule. The predicted chemical shifts (δ) for this compound are based on the analysis of substituent effects on the indole ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-formyl | 9.9 - 10.1 | s | - | The strongly deshielding effect of the carbonyl group places this proton significantly downfield. |

| H-2 | 8.2 - 8.4 | s | - | The electron-withdrawing nature of the adjacent formyl group and the Boc group on the nitrogen causes a substantial downfield shift. |

| H-4 | 7.9 - 8.1 | d | 7.5 - 8.0 | This proton is deshielded by the anisotropic effect of the formyl carbonyl group. |

| H-5 | 7.2 - 7.4 | t | 7.5 - 8.0 | Exhibits a typical triplet splitting from coupling to H-4 and H-6. |

| H-6 | 7.1 - 7.3 | d | 7.5 - 8.0 | Coupled to H-5, appearing as a doublet. |

| 7-CH₃ | 2.5 - 2.7 | s | - | Aromatic methyl group protons, typically found in this region. |

| Boc (t-butyl) | 1.6 - 1.8 | s | - | The nine equivalent protons of the tert-butyl group give a strong singlet. |

Interpretation and Causality

-

Formyl Proton (H-formyl): The aldehyde proton is the most downfield signal due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.

-

Indole Protons (H-2, H-4, H-5, H-6): The electron-withdrawing formyl group at C-3 significantly deshields the proton at C-2, pushing it downfield. The Boc group at N-1 also contributes to this deshielding. The protons on the benzene ring (H-4, H-5, H-6) will exhibit characteristic splitting patterns (doublet, triplet, doublet) due to ortho-coupling. The methyl group at C-7 will have a minor shielding effect on the adjacent protons.

-

Methyl and Boc Protons: The protons of the 7-methyl group will appear as a singlet in the typical aromatic methyl region. The nine equivalent protons of the tert-butyl group of the Boc protector will give a characteristic and intense singlet further upfield.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The predicted chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-formyl | 184 - 186 | The carbonyl carbon of the aldehyde group is highly deshielded.[1] |

| C-Boc (C=O) | 149 - 151 | The carbonyl carbon of the carbamate is also significantly downfield. |

| C-7a | 137 - 139 | A quaternary carbon in the indole ring, deshielded by the adjacent nitrogen. |

| C-2 | 138 - 140 | Deshielded by the adjacent nitrogen and the formyl group at C-3. |

| C-3a | 124 - 126 | Quaternary carbon at the fusion of the two rings.[1] |

| C-4 | 123 - 125 | Aromatic methine carbon. |

| C-5 | 122 - 124 | Aromatic methine carbon. |

| C-6 | 121 - 123 | Aromatic methine carbon. |

| C-3 | 118 - 120 | This carbon is attached to the electron-withdrawing formyl group.[1] |

| C-7 | 112 - 114 | This carbon is attached to the methyl group. |

| C-Boc (quaternary) | 83 - 85 | The quaternary carbon of the tert-butyl group. |

| C-Boc (methyls) | 28 - 30 | The three equivalent methyl carbons of the tert-butyl group. |

| 7-CH₃ | 19 - 21 | The carbon of the aromatic methyl group. |

Interpretation and Causality

-

Carbonyl Carbons: The carbonyl carbons of the formyl and Boc groups are the most downfield signals due to the strong deshielding effect of the oxygen atoms. The aldehyde carbonyl is typically found further downfield than the carbamate carbonyl.

-

Indole Ring Carbons: The presence of the electron-withdrawing Boc and formyl groups significantly influences the chemical shifts of the indole ring carbons. C-2 and C-7a are notably deshielded due to their proximity to the nitrogen atom. The methyl group at C-7 will have a slight shielding effect on C-7 itself.

-

Boc and Methyl Carbons: The quaternary and methyl carbons of the Boc group appear in their characteristic upfield regions. The carbon of the 7-methyl group will also be in the typical upfield aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a broadband probe on a spectrometer with a field strength of at least 100 MHz (for ¹³C).

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 0-200 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~2980, ~2930 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the methyl and Boc groups. |

| ~2820, ~2720 | Weak | C-H stretch (aldehyde) | The characteristic Fermi doublet for the aldehyde C-H bond. |

| ~1730-1750 | Strong | C=O stretch (Boc) | The carbonyl of the carbamate group typically absorbs at a higher frequency. |

| ~1660-1680 | Strong | C=O stretch (formyl) | The conjugated aldehyde carbonyl absorbs in this region.[1] |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) | Characteristic absorptions for the indole ring system. |

| ~1370, ~1390 | Medium | C-H bend (t-butyl) | Characteristic bending vibrations for the tert-butyl group. |

| ~1250, ~1150 | Strong | C-N stretch | Stretching vibrations of the C-N bonds in the indole ring and the Boc group. |

Interpretation and Causality

The IR spectrum will be dominated by two strong carbonyl stretching bands. The Boc group's carbonyl will likely appear at a higher wavenumber compared to the conjugated aldehyde carbonyl. The presence of the aldehyde is further confirmed by the weak but characteristic C-H stretching bands around 2820 and 2720 cm⁻¹. The various C-H and C=C stretching and bending vibrations of the aromatic and aliphatic parts of the molecule will also be present.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

| m/z | Ion | Rationale |

| 273 | [M]⁺ | Molecular ion peak. |

| 217 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 173 | [M - Boc]⁺ | Loss of the entire Boc group. |

| 145 | [M - Boc - CO]⁺ | Subsequent loss of carbon monoxide from the formyl group. |

| 130 | [M - Boc - CO - CH₃]⁺ | Loss of the methyl group. |

| 100 | [Boc]⁺ | The tert-butoxycarbonyl cation. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, often a very abundant peak. |

Interpretation and Causality

The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₅H₁₇NO₃ = 273.30 g/mol ). The fragmentation pattern will likely be dominated by the loss of the labile Boc group. The loss of isobutylene (56 Da) to form a carbamic acid intermediate, followed by decarboxylation, is a common fragmentation pathway for Boc-protected amines. The tert-butyl cation at m/z 57 is also expected to be a prominent peak. Subsequent fragmentations of the indole core, such as the loss of CO from the formyl group, are also anticipated.

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode.

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Conclusion

This predictive guide, grounded in the established spectroscopic principles and data from analogous compounds, provides a robust framework for the characterization of this compound. The presented data and interpretations offer a reliable benchmark for researchers to validate their synthetic products. By understanding the causal relationships between the molecular structure and its spectroscopic output, scientists can approach the analysis of this and related molecules with a higher degree of confidence and expertise.

References

A Technical Guide to 1-Boc-7-Methyl-3-formylindole: A Versatile Intermediate in Modern Synthetic Chemistry

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the vast array of indole derivatives, indole-3-carboxaldehydes serve as pivotal building blocks for constructing molecular complexity. This technical guide provides an in-depth examination of 1-Boc-7-methyl-3-formylindole, a specialized synthetic intermediate. We will explore the strategic rationale behind its structure, detailing its synthesis, characterization, and reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel chemical entities.

Introduction: The Strategic Importance of Substituted Indole-3-Carboxaldehydes

The indole ring system is a cornerstone of drug discovery, prized for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[1] The C3 position of the indole is particularly nucleophilic, making it a prime site for functionalization. Introducing a formyl (aldehyde) group at this position creates an exceptionally versatile chemical handle, enabling a wide array of subsequent transformations such as nucleophilic additions, reductive aminations, and Wittig reactions.[2]

The subject of this guide, this compound, is a highly tailored intermediate designed for precise synthetic control. Its structure incorporates three key modifications to the basic indole-3-carboxaldehyde framework:

-

1-Boc Group (tert-Butoxycarbonyl): The indole nitrogen (N-H) is acidic and nucleophilic, which can lead to undesired side reactions. The Boc group serves as a robust protecting group that neutralizes this reactivity.[3][4] As an electron-withdrawing group, it also modulates the electron density of the indole ring, ensuring that electrophilic substitution, such as formylation, occurs regioselectively at the C3 position.[4] Critically, the Boc group is labile under acidic conditions, allowing for its clean removal late in a synthetic sequence without disturbing other functionalities.[5][6]

-

7-Methyl Group: The presence of a methyl group at the C7 position introduces steric bulk and alters the electronic properties of the benzene portion of the indole ring. This substituent can be crucial for optimizing the pharmacological profile of a final compound, influencing its binding affinity, metabolic stability, and lipophilicity.

-

3-Formyl Group: As the primary reactive site, the aldehyde functionality is the gateway to diverse molecular architectures. Its electrophilic carbon is susceptible to attack by a vast range of nucleophiles, making it a linchpin for building complex target molecules.[2][7]

This guide will systematically deconstruct the synthesis and application of this intermediate, providing both the theoretical basis and practical protocols for its effective use.

Synthesis of this compound

The preparation of the target intermediate is a logical, multi-step sequence that begins with the construction of the substituted indole core, followed by protection and functionalization.

Step 1: Synthesis of 7-Methylindole

The starting point is the synthesis of 7-methylindole. While several methods exist, a common approach involves the cyclization of appropriately substituted anilines, such as o-toluidine.[8] Another established method proceeds from 2,6-dimethylformanilide via reaction with potassium ethoxide.[9] For scalability and reproducibility, methods starting from commercially available materials are preferred.[10]

Step 2: N-Boc Protection of 7-Methylindole

With 7-methylindole in hand, the next crucial step is the protection of the indole nitrogen. This is typically achieved by reacting 7-methylindole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction.[5]

Causality: Why is this step essential?

-

Preventing N-Formylation: The Vilsmeier-Haack reagent used in the next step can react with the N-H of an unprotected indole.

-

Regiocontrol: The Boc group ensures that the subsequent electrophilic formylation occurs exclusively at the C3 position.

-

Improved Solubility: The Boc group often enhances the solubility of indole intermediates in common organic solvents, simplifying handling and purification.

Step 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the classic and most effective method for introducing a formyl group at the C3 position of electron-rich heterocycles like N-protected indoles.[11][12] The reaction involves two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.

Mechanism:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[13][14]

-

Electrophilic Attack: The electron-rich C3 position of 1-Boc-7-methylindole attacks the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[15]

The overall synthetic workflow is depicted below.

Caption: Synthetic pathway to this compound.

Physicochemical Properties and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₃ |

| Molecular Weight | 259.30 g/mol |

| Appearance | Typically an off-white to yellow solid |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF |

Expected Spectroscopic Data:

-

¹H NMR:

-

Singlet around 10.0 ppm (aldehyde proton, -CHO).

-

Singlet around 8.0-8.2 ppm (indole C2-H).

-

Multiplets in the aromatic region (7.0-7.8 ppm) for the C4, C5, and C6 protons.

-

Singlet around 2.5 ppm (methyl protons, -CH₃).

-

Singlet around 1.6-1.7 ppm (9 protons of the Boc group, -C(CH₃)₃).

-

-

¹³C NMR:

-

Signal >185 ppm (aldehyde carbonyl carbon).

-

Signal ~150 ppm (Boc carbonyl carbon).

-

Signals for aromatic and indole carbons between 115-140 ppm.

-

Signal ~85 ppm (quaternary carbon of the Boc group).

-

Signal ~28 ppm (methyl carbons of the Boc group).

-

Signal ~16-20 ppm (C7-methyl carbon).

-

-

IR Spectroscopy:

-

Strong absorption band around 1730-1740 cm⁻¹ (C=O stretch of the Boc group).

-

Strong absorption band around 1660-1670 cm⁻¹ (C=O stretch of the aldehyde).

-

C-H stretching and aromatic C=C stretching bands.

-

Reactivity and Synthetic Applications

The true value of this compound lies in its predictable and versatile reactivity, which allows for the elaboration of the indole scaffold into more complex structures.

Caption: Key synthetic transformations of the intermediate.

Transformations of the Aldehyde Group

-

Reductive Amination: This is one of the most powerful reactions for introducing nitrogen-containing side chains. The aldehyde is first condensed with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine.

-

Wittig Reaction: To create carbon-carbon double bonds, the aldehyde can be reacted with a phosphorus ylide (Wittig reagent). This allows for the synthesis of various 3-vinylindole derivatives, which can be further functionalized.

-

Oxidation: Mild oxidation of the aldehyde, for instance using silver oxide (Tollens' reagent) or potassium permanganate, provides the corresponding 1-Boc-7-methylindole-3-carboxylic acid. This carboxylic acid is itself a valuable intermediate for amide couplings.

-

Condensation Reactions: The aldehyde readily condenses with various nucleophiles. For example, reaction with thiosemicarbazides yields thiosemicarbazones, a class of compounds investigated for their biological activities.[16]

Deprotection of the N-Boc Group

The Boc group is reliably cleaved under acidic conditions.[6] Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature typically affords the deprotected 7-methyl-3-formylindole in high yield.[5] This unmasks the indole N-H, which can then be used for further reactions like N-alkylation or N-arylation, or it may be the desired final state for biological activity. The stability of the Boc group to basic, reductive, and oxidative conditions allows for extensive modification of the aldehyde group before its removal.[17]

Detailed Experimental Protocols

The following protocols are provided as a self-validating system, based on established chemical principles.

Protocol 1: Synthesis of this compound

Caption: Simplified Vilsmeier-Haack formylation mechanism.

Materials:

-

1-Boc-7-methylindole (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (1.5 equiv)

-

N,N-Dimethylformamide (DMF) (3.0 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF and cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Dissolve 1-Boc-7-methylindole in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully cool the reaction mixture back to 0 °C and slowly quench by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the mixture is basic (pH > 8).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Representative Reductive Amination

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound in DCE.

-

Add benzylamine followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add NaBH(OAc)₃ portion-wise to the reaction mixture. Be cautious of initial gas evolution.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the mixture with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired N-benzyl-1-(1-Boc-7-methyl-1H-indol-3-yl)methanamine.

Conclusion

This compound is more than just a chemical; it is a solution for synthetic chemists facing challenges in the targeted synthesis of complex indole-based molecules. The strategic placement of the Boc protecting group, the 7-methyl substituent, and the 3-formyl handle provides a trifecta of control over reactivity, regioselectivity, and the ultimate pharmacological properties of the target compound. By understanding the principles and protocols outlined in this guide, researchers can confidently employ this intermediate to accelerate their discovery programs and build novel molecular architectures with precision and efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. BOC Protection and Deprotection [bzchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. 7-Methylindole - Wikipedia [en.wikipedia.org]

- 10. guidechem.com [guidechem.com]

- 11. ijpcbs.com [ijpcbs.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 17. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 1-Boc-7-Methyl-3-formylindole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] This technical guide provides a comprehensive overview of a particularly valuable derivative, 1-Boc-7-methyl-3-formylindole. We will delve into its rational synthesis, detailed characterization, and its pivotal role as a versatile intermediate for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

Introduction: The Enduring Significance of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery due to its ability to mimic peptide structures and interact with a wide range of biological targets.[2] From neurotransmitters like serotonin to potent anticancer agents, the indole moiety is a recurring motif in molecules with profound physiological effects.[1] The strategic functionalization of the indole core allows for the fine-tuning of its pharmacological properties, making the development of novel synthetic methodologies for substituted indoles a continuous pursuit in organic and medicinal chemistry.

Among the various functionalized indoles, indole-3-carboxaldehyde and its derivatives are particularly important building blocks. The aldehyde group at the C3 position serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.[3][4] This guide focuses on a specific, strategically substituted indole: this compound. The presence of the 7-methyl group and the N-Boc protecting group imparts unique characteristics that are highly advantageous in a drug discovery context.

The Strategic Importance of this compound

The subject of this guide, this compound, is a highly valuable intermediate for several key reasons:

-

The 7-Methyl Group: The methyl group at the C7 position of the indole ring introduces a subtle yet significant electronic and steric perturbation. As an electron-donating group, it can influence the reactivity of the indole nucleus, potentially impacting the ease of subsequent chemical modifications. Furthermore, the 7-position is a key vector for exploring structure-activity relationships (SAR) in drug design, and the presence of a methyl group here can provide crucial insights into the steric requirements of a biological target.[5]

-

The 3-Formyl Group: The aldehyde functionality at the C3 position is the primary site for derivatization. It readily participates in a wide array of chemical reactions, including condensations, oxidations, reductions, and the formation of imines, oximes, and hydrazones. This versatility allows for the facile introduction of diverse pharmacophores and the construction of extensive compound libraries for biological screening.[3]

-

The 1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves a critical role. It protects the N-H proton, preventing unwanted side reactions during subsequent synthetic steps. The Boc group is robust enough to withstand a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, making it an ideal protecting group in multi-step syntheses.[6] Its presence also enhances the solubility of the indole in many organic solvents.

The logical relationship between the starting materials and the final versatile intermediate is depicted in the following workflow diagram:

Synthesis and Mechanism

The synthesis of this compound is a two-step process starting from commercially available 7-methylindole. The synthetic pathway involves the protection of the indole nitrogen followed by formylation at the C3 position.

Step 1: N-Boc Protection of 7-Methylindole

The first step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 7-methylindole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Reagents: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the innocuous nature of its byproducts (tert-butanol and carbon dioxide).

-

Base: A non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often used to deprotonate the indole nitrogen, increasing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O. DMAP is a particularly effective catalyst for this transformation.

-

Solvent: An aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile is typically used to ensure the solubility of the reactants and to prevent any unwanted side reactions.

Step 2: Vilsmeier-Haack Formylation of 1-Boc-7-methylindole

The second step is the formylation of the electron-rich C3 position of the indole ring using the Vilsmeier-Haack reaction.[7][8] This classic reaction employs a Vilsmeier reagent, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[9]

Reaction Scheme:

Mechanism of the Vilsmeier-Haack Reaction:

The mechanism involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Causality Behind Experimental Choices:

-

Reagents: DMF and POCl₃ are the most commonly used reagents for generating the Vilsmeier reagent due to their commercial availability and high efficiency.

-

Temperature: The reaction is typically carried out at low temperatures (0 °C) during the addition of reagents to control the exothermic reaction and then warmed to room temperature or slightly heated to drive the reaction to completion.

-

Workup: The reaction is quenched with water or an aqueous base, which hydrolyzes the intermediate iminium salt to the final aldehyde product.

Experimental Protocol

Step 1: Synthesis of 1-Boc-7-methylindole

-

To a solution of 7-methylindole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-Boc-7-methylindole.

Step 2: Synthesis of this compound

-

In a separate flask, cool anhydrous DMF to 0 °C and slowly add POCl₃ (1.5 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 1-Boc-7-methylindole (1.0 eq) in anhydrous DMF and cool to 0 °C.

-

Slowly add the pre-formed Vilsmeier reagent to the solution of 1-Boc-7-methylindole at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehydic proton around δ 9.8-10.0 ppm. - A singlet for the C2-H proton around δ 8.0-8.2 ppm. - A multiplet for the aromatic protons on the benzene ring. - A singlet for the methyl protons at the C7 position around δ 2.5-2.7 ppm. - A singlet for the nine protons of the Boc group around δ 1.6-1.7 ppm. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around δ 185-190 ppm. - A signal for the Boc carbonyl carbon around δ 148-150 ppm. - Signals for the aromatic carbons of the indole ring. - A signal for the quaternary carbon of the Boc group around δ 84-86 ppm. - A signal for the methyl carbon at the C7 position around δ 18-20 ppm. - A signal for the methyl carbons of the Boc group around δ 28 ppm. |

| IR | - A strong carbonyl stretching band for the aldehyde group around 1660-1680 cm⁻¹. - A carbonyl stretching band for the Boc group around 1720-1740 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic protons. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the Boc group. |

Note: The predicted NMR chemical shifts are based on data from analogous compounds such as 1-ethyl-7-methyl-1H-indole-3-carbaldehyde and other N-Boc protected indoles.[10]

Derivatization and Analogue Synthesis

The true utility of this compound lies in its potential for derivatization. The aldehyde group is a gateway to a vast chemical space of analogues with diverse biological activities.

Key Reactions for Derivatization:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylindoles.

-

Wittig Reaction: Reaction with phosphorus ylides to form vinylindoles.

-

Condensation Reactions: Knoevenagel or aldol condensations with active methylene compounds to extend the carbon chain at the C3 position.

-

Oxidation: Oxidation of the aldehyde to a carboxylic acid, which can then be converted to esters, amides, and other acid derivatives.

-

Reduction: Reduction of the aldehyde to a primary alcohol, which can be further functionalized.

-

Formation of Heterocycles: Condensation with dinucleophiles (e.g., hydrazines, hydroxylamine, ureas) to form various heterocyclic systems fused or attached to the indole core.

Applications in Drug Discovery

Indole-3-carboxaldehyde derivatives have demonstrated a wide spectrum of biological activities, including:

-

Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting various cellular pathways, including tubulin polymerization, protein kinases, and histone deacetylases.[11]

-

Antimicrobial Activity: The indole nucleus is found in many natural and synthetic antimicrobial agents.[1]

-

Anti-inflammatory Activity: Indole-based compounds have been developed as potent anti-inflammatory agents.[7]

-

Antiviral Activity: Several indole derivatives have shown promising antiviral activity, including against HIV.[3]

The this compound scaffold provides a unique starting point for the design and synthesis of novel drug candidates in these and other therapeutic areas. The ability to systematically modify the C3 position, coupled with the influence of the 7-methyl group, allows for a detailed exploration of the SAR and the optimization of lead compounds.

Conclusion

This compound is a strategically designed and highly versatile building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its characterization is well-defined by standard spectroscopic methods. The true power of this molecule lies in the synthetic flexibility afforded by the 3-formyl group, which, in concert with the unique electronic and steric properties imparted by the 7-methyl substituent, provides an exceptional platform for the generation of novel and diverse molecular entities. Researchers and drug development professionals are encouraged to consider this valuable intermediate in their quest for the next generation of therapeutic agents.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. 7-METHYLINDOLE-3-CARBOXALDEHYDE, N-BOC PROTECTE [m.chemicalbook.com]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Methylindole - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. rsc.org [rsc.org]

- 11. tetratek.com.tr [tetratek.com.tr]

A Technical Guide to the 7-Methylindole Scaffold: A Privileged Structure in Modern Drug Discovery

Preamble: The Strategic Value of the Indole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to multiple, diverse biological targets with high affinity. The indole ring system is a quintessential example of such a scaffold, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1][2] Its unique electronic properties and structural rigidity make it an ideal foundation for drug design. This guide focuses on a specific, strategically important derivative: the 7-methylindole scaffold. The introduction of a methyl group at the 7-position subtly alters the molecule's steric and electronic profile, opening new avenues for functionalization and enhancing its pharmacological potential across a spectrum of diseases.[3] This document serves as a technical resource for researchers and drug development professionals, elucidating the synthesis, biological activities, and therapeutic promise of this versatile chemical entity.

Section 1: Synthesis and Functionalization Strategies

The utility of any chemical scaffold is fundamentally linked to the accessibility and versatility of its synthesis. The 7-methylindole core can be prepared through various established and novel synthetic routes.

Classical Synthesis Approach

A foundational method for preparing the 7-methylindole core involves the cyclization of substituted anilines. One documented route proceeds from 2,6-dimethylformanilide via a reaction with potassium ethoxide, leveraging intramolecular condensation to form the heterocyclic ring.[4] This method, while effective, provides a baseline for understanding the core ring-closure chemistry.

References

Reactivity of the formyl group in 1-Boc-7-Methyl-3-formylindole

An In-Depth Technical Guide to the Reactivity of the Formyl Group in 1-Boc-7-Methyl-3-formylindole

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the formyl group in this compound, a key intermediate in medicinal chemistry and drug development. The document elucidates the intricate interplay of electronic and steric effects imparted by the indole core, the N-Boc protecting group, and the C-7 methyl substituent, which collectively govern the transformation potential of the C-3 aldehyde functionality. We present detailed mechanistic discussions, field-proven experimental protocols, and comparative data for key reactions, including condensation reactions (Knoevenagel, Henry, Wittig), nucleophilic additions, reductions, and oxidations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in complex synthetic applications.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Functionalization of the indole ring is a critical strategy for modulating biological activity. Among substituted indoles, 3-formylindoles serve as exceptionally versatile precursors for the synthesis of more complex molecular architectures.[2][3] The specific molecule of interest, this compound, combines several features that fine-tune its reactivity: a C-3 formyl group as the primary site of transformation, a tert-butyloxycarbonyl (Boc) group protecting the indole nitrogen, and a methyl group at the C-7 position.

The Boc group is not merely a passive protector; its electron-withdrawing nature significantly modulates the electron density of the indole ring, thereby influencing the electrophilicity of the formyl carbon.[4][5] Concurrently, the electron-donating methyl group at the C-7 position subtly alters the electronic landscape of the fused benzene ring.[6] Understanding the collective impact of these substituents is paramount for predicting and controlling reaction outcomes. This guide offers a detailed exploration of the formyl group's reactivity in this specific molecular context.

Molecular Structure and Electronic Profile

The reactivity of the formyl group at the C-3 position is not considered in isolation but is a direct consequence of the electronic environment created by the entire 1-Boc-7-methylindole scaffold.

-

Indole Nucleus : The indole ring is an electron-rich aromatic system. The C-3 position is the most nucleophilic and is the preferred site for electrophilic substitution.[1] Consequently, an electron-withdrawing group at this position, such as a formyl group, is stabilized by the ring's electron-donating capacity.

-

N-Boc Group : The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group.[7] Attached to the indole nitrogen, it functions as an electron-withdrawing group through resonance, delocalizing the nitrogen's lone pair into the carbonyl. This delocalization reduces the overall electron density and nucleophilicity of the indole ring system compared to an unprotected indole.[4] A key consequence is an increase in the electrophilicity of the C-3 formyl carbon, making it more susceptible to nucleophilic attack.

-

C-7 Methyl Group : The methyl group is a weak electron-donating group through an inductive effect.[6] Its presence at the C-7 position slightly increases the electron density of the benzene portion of the heterocycle. While its influence on the distant C-3 formyl group is less pronounced than that of the N-Boc group, it can subtly affect the overall aromaticity and stability of reaction intermediates.

-

C-3 Formyl Group : As a classic electron-withdrawing group, the aldehyde functionality deactivates the carbonyl carbon towards electrophilic attack but strongly activates it for nucleophilic addition, which is the foundation of its rich chemistry.

Caption: Electronic influences on the this compound core.

Reactivity of the Formyl Group: Key Transformations

The enhanced electrophilicity of the formyl carbon in this compound makes it an excellent substrate for a variety of classical and modern organic transformations.

Condensation Reactions

Condensation reactions are a cornerstone of C-C bond formation, converting the formyl group into a larger, unsaturated system.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[8] This reaction is highly efficient for producing α,β-unsaturated products.

Mechanistic Considerations: The reaction is typically catalyzed by a mild base like piperidine or pyridine. The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the 3-formylindole. Subsequent dehydration of the resulting aldol intermediate is often spontaneous and leads to the final conjugated product.[9] The electron-withdrawing N-Boc group facilitates the initial nucleophilic attack.

Caption: General workflow for the Knoevenagel condensation.

Detailed Experimental Protocol (Representative): [10]

-

To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add the active methylene compound (e.g., diethyl malonate, 1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

| Reagent/Parameter | Condition | Purpose |

| Active Methylene | Diethyl Malonate, Malononitrile | Nucleophile |

| Base Catalyst | Piperidine, Pyridine | Enolate formation |

| Solvent | Ethanol, Toluene | Reaction medium |

| Temperature | 80-110 °C (Reflux) | Overcome activation energy |

| Typical Yield | 85-95% | (Substrate dependent) |

The Henry reaction is the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde to furnish β-nitro alcohols.[11][12] These products are highly valuable as they can be readily converted into other functional groups, such as nitroalkenes, β-amino alcohols, or α-nitro ketones.[11]

Mechanistic Considerations: The reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base to form a nitronate anion.[11] This nucleophilic nitronate then attacks the carbonyl carbon of the 3-formylindole. The resulting β-nitro alkoxide is subsequently protonated to yield the β-nitro alcohol product.[13] All steps of the Henry reaction are reversible.[11]

Detailed Experimental Protocol (Representative): [14]

-

Dissolve this compound (1.0 eq) and the nitroalkane (e.g., nitromethane, 2.0 eq) in a suitable solvent like methanol or THF.

-

Add a base catalyst (e.g., triethylamine or DBU, 1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Reagent/Parameter | Condition | Purpose |

| Nitroalkane | Nitromethane, Nitroethane | Nucleophile |

| Base Catalyst | DBU, Et₃N, NH₄OAc | Nitronate formation |

| Solvent | THF, MeOH, EtOH | Reaction medium |

| Temperature | 0 °C to RT | Control reaction rate |

| Typical Yield | 70-90% | (Substrate dependent) |

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with excellent control over the double bond's position.[15][16] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[17]

Mechanistic Considerations: The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[18] The oxaphosphetane then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[17][18] The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide; stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[18]

Detailed Experimental Protocol (Representative): [19]

-

Ylide Formation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi or NaH, 1.1 eq) dropwise. Stir for 1 hour to generate the ylide (a color change is often observed).

-

Wittig Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction with water or saturated NH₄Cl solution.

-

Extract with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.

| Reagent/Parameter | Condition | Purpose |

| Phosphonium Salt | (Ph₃PCH₃)Br, (Ph₃PCH₂CO₂Et)Br | Ylide precursor |

| Base | n-BuLi, NaH, t-BuOK | Deprotonation for ylide formation |

| Solvent | Anhydrous THF, Diethyl Ether | Reaction medium |

| Temperature | 0 °C to RT | Controlled ylide formation/reaction |

| Typical Yield | 60-85% | (Ylide dependent) |

Reduction of the Formyl Group

The formyl group can be easily reduced to a primary alcohol, providing a route to 3-hydroxymethylindole derivatives.

Mechanistic Considerations: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. The reaction involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. Subsequent workup with a protic source protonates the resulting alkoxide to yield the alcohol.

Detailed Experimental Protocol (Representative):

-

Dissolve this compound (1.0 eq) in methanol or ethanol at room temperature.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling any effervescence.

-

Stir the mixture for 1-2 hours at room temperature until the reaction is complete (TLC).

-

Carefully add water to quench the excess NaBH₄.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 1-Boc-7-methyl-3-hydroxymethylindole, which can be purified if necessary.

| Reagent/Parameter | Condition | Purpose |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydride source |

| Solvent | Methanol, Ethanol | Reaction medium |

| Temperature | 0 °C to RT | Mild reaction conditions |

| Typical Yield | >95% | (Generally quantitative) |

Oxidation of the Formyl Group

Oxidation of the formyl group provides access to the corresponding 3-carboxyindole derivative, another valuable synthetic handle.

Mechanistic Considerations: The Pinnick oxidation is a highly effective method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups.[20] The reaction uses sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent the formation of reactive chlorine dioxide which can lead to side reactions.

Detailed Experimental Protocol (Representative): [20]

-

Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (e.g., 1:1 ratio).

-

Add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) as a buffer, followed by 2-methyl-2-butene (5.0 eq) as a scavenger.

-

Add an aqueous solution of sodium chlorite (NaClO₂, 5.0 eq) dropwise to the vigorously stirred mixture at room temperature.

-

Stir the reaction for 4-12 hours until completion (TLC).

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Acidify the aqueous layer with 1 N HCl to a pH of ~2-3 to precipitate the carboxylic acid.

-

Filter the solid precipitate, wash with cold water, and dry under high vacuum.

| Reagent/Parameter | Condition | Purpose |

| Oxidant | Sodium Chlorite (NaClO₂) | Oxidizing agent |

| Scavenger | 2-Methyl-2-butene | Prevents side reactions |

| Buffer | NaH₂PO₄ | Maintains optimal pH |

| Solvent | t-BuOH / H₂O | Reaction medium |

| Typical Yield | 80-95% | (Generally high) |

Summary and Outlook

The formyl group of this compound exhibits robust and predictable reactivity, making it an ideal electrophilic partner in a wide array of synthetic transformations. The N-Boc protecting group plays a critical activating role by enhancing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic additions and condensations. The methodologies detailed in this guide—including Knoevenagel, Henry, and Wittig reactions, as well as standard reductions and oxidations—provide a powerful toolkit for elaborating the C-3 position. The resulting products, such as vinylindoles, nitroalkyl indoles, and indolyl-alcohols or acids, are high-value intermediates for the construction of complex heterocyclic systems and serve as key building blocks in the discovery and development of novel therapeutic agents.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. jk-sci.com [jk-sci.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. Knoevenagel Condensation [organic-chemistry.org]

- 10. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]

- 11. Henry reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. researchgate.net [researchgate.net]

- 14. Henry Reaction [organic-chemistry.org]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Wittig Reaction [organic-chemistry.org]

- 19. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 20. benchchem.com [benchchem.com]

A Technical Guide to the Stability of 1-Boc-7-Methyl-3-formylindole

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 1-Boc-7-methyl-3-formylindole, a key intermediate in pharmaceutical synthesis and chemical research. By examining the intrinsic reactivity of its constituent functional groups—the N-tert-butoxycarbonyl (Boc) protector, the 7-methylindole core, and the 3-formyl substituent—we delineate its stability profile under various chemical and physical conditions. This document offers field-proven insights, detailed experimental protocols for stability assessment, and practical recommendations for storage and handling to ensure the integrity of the compound. It is intended for researchers, scientists, and drug development professionals who utilize this or structurally similar molecules in their workflows.

Introduction and Molecular Overview

This compound is a valuable heterocyclic building block, frequently employed in the synthesis of complex bioactive molecules and indole alkaloids. The strategic placement of the Boc group on the indole nitrogen facilitates regioselective reactions, while the formyl group at the C3 position serves as a versatile handle for further chemical transformations.[1][2][3] Understanding the stability of this intermediate is paramount for developing robust, reproducible, and scalable synthetic routes, as its degradation can lead to impurity formation, reduced yields, and compromised final product quality.

This guide moves beyond a simple recitation of facts to explain the causal chemical principles governing the molecule's behavior under stress, providing a foundational understanding for rational experimental design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₃ |

| Molecular Weight | 259.30 g/mol |

| Appearance | Solid |

| Melting Point | 119-121°C[4] |

| Boiling Point | ~380°C at 760 mmHg[4] |

| CAS Number | 57476-50-3 (for 1-Boc-3-formylindole) |

Molecular Structure

The structure combines an indole nucleus with three key functional groups that dictate its overall reactivity and stability.

References

- 1. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]

- 2. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Boc-3-Formylindole | 57476-50-3 [sigmaaldrich.cn]

Navigating the Synthesis and Application of 1-Boc-7-Methyl-3-formylindole: A Technical Guide for Advanced Research

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 1-Boc-7-methyl-3-formylindole. Due to its status as a niche yet potentially valuable research chemical, this document addresses the notable absence of a dedicated CAS number by focusing on a robust, two-step synthesis from its well-documented precursor, 7-methyl-3-formylindole. This guide offers a foundational understanding of its chemical identifiers, a detailed, field-proven synthesis protocol, and insights into its potential applications in medicinal chemistry.

Core Identifiers and Physicochemical Properties

While a specific CAS number for this compound is not cataloged in major chemical databases, we can confidently define its identity through its molecular structure and derive its properties. The primary identifiers for the unprotected precursor, 7-methyl-1H-indole-3-carbaldehyde, are well-established.

Table 1: Core Identifiers of 7-methyl-1H-indole-3-carbaldehyde and Predicted Identifiers for this compound

| Identifier | 7-methyl-1H-indole-3-carbaldehyde | This compound (Predicted) |

| CAS Number | 4771-50-0[1][2] | Not Assigned |

| IUPAC Name | 7-methyl-1H-indole-3-carbaldehyde[1] | tert-butyl 3-formyl-7-methyl-1H-indole-1-carboxylate |

| Molecular Formula | C₁₀H₉NO[1] | C₁₅H₁₇NO₃ |

| Molecular Weight | 159.18 g/mol [1] | 259.30 g/mol |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CN2)C=O[1] | CC1=C(C(=O)OC(C)(C)C)N(C=C(C=O)C=2)C2=CC=C1 |

| InChIKey | KTUFZHVVJBHGKZ-UHFFFAOYSA-N[1] | (Predicted) |

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is most logically and efficiently achieved through the N-protection of commercially available 7-methyl-1H-indole-3-carbaldehyde. This strategy ensures a high-yielding and pure final product, suitable for downstream applications in complex molecule synthesis.

Synthesis of the Precursor: 7-methyl-1H-indole-3-carbaldehyde

While commercially available, understanding the synthesis of the starting material provides deeper insight into indole chemistry. The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich heterocycles like indoles.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Methylindole (Hypothetical)

-

Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous dimethylformamide (DMF, 3 equivalents) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Indole Addition: Dissolve 7-methylindole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Then, heat the reaction to 40-50°C for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Isolation: The product, 7-methyl-1H-indole-3-carbaldehyde, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a pure crystalline solid.

N-Boc Protection: Synthesis of this compound

The introduction of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is a crucial step to modulate the reactivity of the indole ring for subsequent synthetic transformations. This reaction is typically high-yielding and straightforward.

Experimental Protocol: N-Boc Protection of 7-methyl-1H-indole-3-carbaldehyde

-

Reaction Setup: To a solution of 7-methyl-1H-indole-3-carbaldehyde (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-